1-Fluoro-5-azaspiro[2.3]hexane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-5-azaspiro[2.3]hexane hydrochloride is a chemical compound belonging to the class of spiro compounds. These compounds are characterized by a unique bicyclic structure where two rings share a single atom. The presence of a fluorine atom and an azaspiro structure makes this compound particularly interesting for various scientific applications.
Vorbereitungsmethoden
The synthesis of 1-Fluoro-5-azaspiro[2.3]hexane hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of a fluoroalkyl halide with an azaspiro compound in the presence of a base. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to maintain consistent quality and yield.
Analyse Chemischer Reaktionen
1-Fluoro-5-azaspiro[2.3]hexane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Addition Reactions: The spiro structure allows for addition reactions at specific sites, leading to the formation of more complex molecules.
Common reagents used in these reactions include halogens, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-5-azaspiro[2.3]hexane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spiro compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of 1-Fluoro-5-azaspiro[2.3]hexane hydrochloride involves its interaction with specific molecular targets. The fluorine atom and the spiro structure allow the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-5-azaspiro[2.3]hexane hydrochloride can be compared with other similar compounds, such as:
- 1-Chloro-1-fluoro-5-azaspiro[2.3]hexane hydrochloride
- 1,1-Difluoro-5-azaspiro[2.3]hexane hydrochloride
- 5-Azaspiro[2.3]hexane hydrochloride
These compounds share the spiro structure but differ in the substituents attached to the spiro ring. The presence of different halogens or functional groups can significantly alter their chemical properties and applications, making each compound unique in its own right.
Eigenschaften
Molekularformel |
C5H9ClFN |
---|---|
Molekulargewicht |
137.58 g/mol |
IUPAC-Name |
2-fluoro-5-azaspiro[2.3]hexane;hydrochloride |
InChI |
InChI=1S/C5H8FN.ClH/c6-4-1-5(4)2-7-3-5;/h4,7H,1-3H2;1H |
InChI-Schlüssel |
QHGNZVUCRKUYCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C12CNC2)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.